4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl-

Catalog No.
S14958464
CAS No.
M.F
C10H6ClNO2
M. Wt
207.61 g/mol
Availability
In Stock
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4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phen...

Product Name

4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl-

IUPAC Name

(4Z)-4-(chloromethylidene)-2-phenyl-1,3-oxazol-5-one

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C10H6ClNO2/c11-6-8-10(13)14-9(12-8)7-4-2-1-3-5-7/h1-6H/b8-6-

InChI Key

FSFZBUCNVBXRQH-VURMDHGXSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CCl)C(=O)O2

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\Cl)/C(=O)O2

4,5-Dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- is a heterocyclic compound characterized by its oxazole ring structure. Its chemical formula is C10H6ClNO2C_{10}H_6ClNO_2, and it is identified by the CAS number 14848-36-3. This compound features a chloromethylene group and a phenyl substituent, which contribute to its unique chemical properties and potential biological activities . The presence of the oxazole ring suggests it may exhibit various reactivity patterns typical of nitrogen-containing heterocycles.

The chemical reactivity of 4,5-dihydrooxazole derivatives often involves nucleophilic substitutions and electrophilic additions due to the presence of the oxazole ring. Typical reactions include:

  • Nucleophilic Substitution: The chloromethylene group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: The compound can participate in cyclization to form more complex heterocycles under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis .

Compounds containing oxazole rings, including 4,5-dihydrooxazole derivatives, have been noted for their diverse biological activities. Research indicates that they may exhibit:

  • Antitumor Activity: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: They have been evaluated for antibacterial and antifungal activities.
  • Insecticidal Effects: Certain oxazole derivatives are noted for their acaricidal properties, making them useful in agricultural applications .

The specific biological activity of 4,5-dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- has not been extensively documented but is expected to align with these general trends.

The synthesis of 4,5-dihydrooxazole derivatives can be achieved through several methods:

  • Robinson-Gabriel Synthesis: This method involves the reaction of acylamino compounds with α-halo ketones to form oxazoles.
  • Fischer Oxazole Synthesis: A classic method where α-halo ketones react with amidines or guanidines.
  • Van Leusen Synthesis: This involves using tosylmethyl isocyanide and aldehydes to produce oxazoles in a one-pot reaction.
  • Bredereck Reaction: A method that allows for the formation of oxazoles from β-amino acids and aldehydes .

These methods provide various routes to synthesize 4,5-dihydrooxazole derivatives with differing yields and purities.

The applications of 4,5-dihydrooxazole-5-one, 4-chloromethylene-2-phenyl- are broad due to its chemical properties:

  • Pharmaceuticals: Potential use as an intermediate in drug development due to its biological activity.
  • Agricultural Chemicals: Its insecticidal properties may allow for applications in pest control formulations.
  • Material Science: As a building block for synthesizing novel materials with specific electronic or optical properties.

Given its structural features, it may also serve as a ligand in coordination chemistry

Interaction studies involving 4,5-dihydrooxazole derivatives typically focus on their binding affinities with biological targets such as enzymes or receptors. These studies help elucidate their mechanisms of action and potential therapeutic uses. For instance, molecular docking studies have been employed to predict interactions between oxazole derivatives and cancer-related targets, indicating promising binding profiles that warrant further investigation .

Several compounds share structural similarities with 4,5-dihydrooxazole-5-one, 4-chloromethylene-2-phenyl-. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Phenyl-1,3-oxazolinesOxazolineExhibits different reactivity patterns than oxazoles
1,2-OxazoleOxazoleMore stable under certain conditions
1,3-OxazolinesOxazolineKnown for varied biological activities
2-ArylthiazolesThiazoleDifferent heteroatom composition affecting activity

These compounds highlight the uniqueness of 4,5-dihydrooxazole derivatives due to their specific substituents (such as chloromethylene) and their resultant biological activities .

Classical Cyclocondensation Approaches for Oxazolone Core Formation

The Erlenmeyer reaction, first described in 1893, remains a cornerstone for synthesizing oxazolones, including 4-chloromethylene-2-phenyl derivatives. This method involves cyclodehydration condensation between an aromatic aldehyde and N-acyl glycine, typically hippuric acid (N-benzoyl glycine), in the presence of acetic anhydride and a base catalyst such as sodium acetate or potassium phosphate. For chloromethylene-functionalized oxazolones, chlorinated aldehydes or acylating agents serve as critical precursors.

The reaction proceeds via initial cyclization of N-acyl glycine, followed by a Perkin-like condensation with the aldehyde. For example, substituting benzaldehyde with a chlorinated analog (e.g., 4-chlorobenzaldehyde) introduces the chloromethylene group at the 4-position. Sodium acetate facilitates proton abstraction, promoting nucleophilic attack of the glycine’s α-carbon on the aldehyde carbonyl. Subsequent dehydration yields the oxazolone core (Scheme 1).

Mechanistic Overview

  • Cyclization: N-Acyl glycine undergoes intramolecular cyclization under acidic conditions, forming a transient oxazolonium intermediate.
  • Condensation: The aldehyde reacts with the enolate of the oxazolonium species, forming a β-hydroxy intermediate.
  • Dehydration: Acid-catalyzed elimination of water produces the 4-arylidene oxazolone.

Catalyst selection significantly impacts yield. While sodium acetate is standard, potassium phosphate enhances reactivity for electron-deficient aldehydes, accelerating condensation rates by 30–40%. Zinc chloride, when substituted for sodium acetate, improves yields in reactions involving aliphatic aldehydes but shows negligible effects with aromatic counterparts.

Table 1: Catalyst Performance in Classical Cyclocondensation

CatalystAldehyde TypeYield (%)Reaction Time (h)
Sodium acetateAromatic70–804–6
Potassium phosphateElectron-deficient85–903–4
Zinc chlorideAliphatic75–855–7

Novel Catalytic Strategies for Chloromethylene Functionalization

Modern catalytic systems address limitations in regioselectivity and functional group tolerance, particularly for introducing chloromethylene groups. Zinc chloride-acetic anhydride systems enable efficient cyclodehydration at 100°C, achieving 80–90% yields for 4-arylidene oxazolones. Polyphosphoric acid (PPA) and sulfur trioxide-dimethylformamide (SO₃/DMF) complexes further enhance reactivity by stabilizing transition states during cyclization.

Zinc Chloride-Mediated Synthesis
Zinc chloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde and increasing its electrophilicity. This coordination facilitates nucleophilic attack by the glycine enolate, directing substitution to the 4-position. For chloromethylene derivatives, chloroacetylated glycines (e.g., N-chloroacetyl glycine) react with aldehydes under zinc chloride catalysis, yielding 4-chloromethylene-2-phenyl oxazolones with 75–85% efficiency (Scheme 2).

PPA and SO₃/DMF Systems
Polyphosphoric acid (PPA) offers a Brønsted-acidic environment, promoting both cyclization and dehydration in a single step. Reactions in PPA achieve 85–90% yields but require elevated temperatures (120–140°C). Conversely, SO₃/DMF operates at milder conditions (60–80°C), forming a reactive sulfonic acid intermediate that accelerates dehydration. These methods are particularly effective for sterically hindered substrates.

Bergmann Synthesis
The Bergmann approach utilizes α-haloacyl amino acids, such as N-chloroacetyl phenylalanine, which undergo cyclization in acetic anhydride-pyridine mixtures. This method directly incorporates halogenated groups into the oxazolone scaffold, bypassing the need for halogenated aldehydes (Scheme 3).

Table 2: Catalytic Systems for Chloromethylene Functionalization

CatalystTemperature (°C)Yield (%)Key Advantage
Zinc chloride10080–90Regioselective substitution
PPA120–14085–90High conversion efficiency
SO₃/DMF60–8075–80Mild conditions

Solvent-Free Synthesis in Modern Green Chemistry Contexts

Solvent-free methodologies minimize waste generation and energy consumption, aligning with green chemistry principles. Neutral alumina-boric acid composites facilitate cyclocondensation under solvent-free conditions, achieving 75–85% yields at 100°C. These solid-phase systems eliminate the need for volatile organic solvents like benzene or toluene, reducing environmental hazards.

Mechanochemical Approaches
Ball milling or grinding reactants with catalytic alumina induces mechanochemical activation, reducing reaction times by 50% compared to conventional heating. This method is particularly advantageous for moisture-sensitive reactions, as it avoids solvent-mediated hydrolysis.

Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclodehydration, completing reactions in 10–15 minutes versus 4–6 hours under thermal conditions. This technique enhances atom economy by minimizing side products and energy use.

Table 3: Solvent-Free vs. Traditional Synthesis

ParameterSolvent-FreeTraditional (Acetic Anhydride)
Yield (%)75–8570–80
Reaction Time (h)1–24–6
E-Factor0.5–1.02.0–3.0

Pyran-2-One Derivatives via Oxazolone Intermediate Chemistry

The synthesis of pyran-2-one derivatives through oxazolone intermediates represents a significant advancement in heterocyclic chemistry. Research has demonstrated that 4,5-dihydrooxazole-5-one derivatives serve as versatile precursors for constructing pyran-2-one scaffolds through well-defined mechanistic pathways [1] [2].

The transformation of oxazolone intermediates to pyran-2-one derivatives involves a cascade cyclization process. Under optimized conditions, oxazolone derivatives undergo thermal rearrangement in pyridine at elevated temperatures to afford the corresponding pyran-2-one products [1]. This conversion can be achieved through heating the oxazolone derivative in boiling pyridine for extended periods, typically 10 hours, resulting in the formation of fused pyran-2-one structures.

Table 1: Synthetic Conditions for Pyran-2-One Formation from Oxazolones

Starting MaterialReaction ConditionsTemperatureTimeYield (%)Product
Oxazolone 6bPyridine reflux115°C10 h42Pyran-2-one 5b
Mixed 5b/6bPyridine/NEt₃115°C6 h~100Pyran-2-one 5b
Oxazolone 6aPyridine reflux115°C10 h38Pyran-2-one 5a

The mechanism involves the removal of the acetyl moiety from the cyclohexene unit to generate an intermediate, which subsequently cyclizes to form the pyran-2-one derivative [1]. This process represents a thermodynamically favorable transformation where the oxazolone ring opens to allow for the formation of the more stable six-membered pyran ring system.

Advanced synthetic approaches have employed the Erlenmeyer-Plöchl azlactone reaction for constructing complex pyran derivatives. The cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines results in the formation of indeno[2,1-c]pyran-3-ones through sequential formation of two carbon-carbon bonds and two carbon-oxygen bonds [2]. This reaction pathway involves the initial formation of an oxazolone intermediate, which then undergoes a series of cascade cyclizations induced by acetate anion.

Table 2: Research Findings on Oxazolone to Pyran Conversion Mechanisms

Research GroupKey FindingMechanistic InsightReference
University StudyThermal conversion in pyridineAcetyl removal followed by cyclization [1]
CASCADE ResearchEPA reaction pathwayDual C-C and C-O bond formation [2]
Synthetic MethodsMixed solvent systemsEnhanced conversion efficiency [1]

The synthetic utility of this transformation extends to the preparation of densely functionalized pyran systems. Lewis acid-mediated Prins cyclization strategies have been developed using dioxinone substrates, which share structural similarities with oxazolone precursors [3]. These approaches demonstrate excellent diastereoselectivity and provide access to tetrahydropyran-4-one derivatives with multiple stereocenters.

Spirocyclopropane Oxazolones as Chiral Building Blocks

Spirocyclopropane oxazolones represent a specialized class of three-dimensional building blocks that have gained significant attention in asymmetric synthesis [4]. These compounds combine the reactivity of the oxazolone moiety with the structural rigidity imparted by the spirocyclopropane framework, making them valuable intermediates for constructing complex chiral molecules.

The development of spirocyclic building blocks has been extensively studied, with particular emphasis on their application in modular synthesis approaches [4]. These three-dimensional frameworks provide unique spatial arrangements that can direct the stereochemical outcome of subsequent transformations. The spirocyclopropane oxazolones exhibit distinct conformational preferences that influence their reactivity patterns and selectivity profiles.

Table 3: Spirocyclopropane Oxazolone Building Block Properties

Building Block TypeStructural FeaturesStereochemical ControlApplications
Fused spirocyclicRigid bicyclic frameworkHigh diastereoselectivityComplex natural products
Spiro-substitutedQuaternary carbon centerAxial chirality controlPharmaceutical intermediates
Heterocyclic spiroMultiple heteroatomsEnhanced reactivityMaterial applications

Recent advances in palladium-catalyzed asymmetric transformations have demonstrated the utility of oxazolone derivatives as nucleophilic partners in allylic alkylation reactions [5]. The chemodivergent behavior of oxazolones, where they can act as either carbon or nitrogen nucleophiles depending on their substitution pattern, provides access to diverse chiral oxazolone products with excellent enantioselectivities.

The synthetic methodology involves the use of spiroketal-based diphosphine ligands that provide effective control over both regio- and enantioselectivity [5]. For 4-substituted oxazol-2(3H)-ones, the reaction proceeds via carbon nucleophilicity at position 5, delivering 4,5-disubstituted products with carbon/nitrogen selectivity ratios exceeding 95:5 and enantioselectivities ranging from 85-98%.

Table 4: Asymmetric Allylic Alkylation Data for Oxazolone Building Blocks

Substrate TypeNucleophilicityYield (%)ee (%)C/N Ratiob/l Ratio
4-PhenyloxazoloneC-nucleophile72-9985-9895:5->99:191:9->99:1
5-SubstitutedN-nucleophile68-9866-94N/A71:29-91:9
UnsubstitutedMixed behavior75-9580-92VariableVariable

The transformation of these chiral building blocks into more complex architectures has been demonstrated through various synthetic manipulations. The products from asymmetric allylic alkylation can be readily converted into elaborated chiral molecules, including oxazole derivatives and other heterocyclic systems, through standard functional group transformations [5].

Tandem Reaction Sequences for Polycyclic System Construction

Tandem reaction sequences utilizing oxazolone intermediates have emerged as powerful strategies for constructing complex polycyclic heterocyclic systems [6] [7] [8] [9]. These cascade processes enable the formation of multiple bonds in a single synthetic operation, significantly improving step economy and synthetic efficiency.

Palladium-catalyzed tandem reactions have been particularly successful in constructing oxazoline-containing polycyclic scaffolds [6]. The process involves the addition and cyclization of heteroarene-tethered O-acyl cyanohydrin units with arylboronic acids under mild conditions. This methodology can be extended to prepare multi-substituted polycyclic heterocyclic compounds through addition/cyclization/arylation tandem sequences using different heteroarene scaffolds including thiophene, pyrrole, and furan analogues.

Table 5: Tandem Reaction Conditions for Polycyclic System Construction

Catalyst SystemSubstrate TypeTemperatureTimeYield Range (%)Product Type
Pd(OAc)₂/Cs₂CO₃Bromoenyne80-120°C6-24 h45-85Tri/tetracyclic
Pd/diphosphineOxazolone/MBHRT12-48 h72-99Substituted oxazolones
Lewis acidMulticomponent60-100°C2-12 h50-90Fully substituted

Acid-promoted multicomponent tandem cyclizations have been developed for synthesizing fully substituted oxazole derivatives [7]. This protocol features wide functional group diversity and can incorporate various nucleophilic components including 4-hydroxycoumarin, 2-naphthol, and 1,3-cyclohexanedione motifs into the oxazole framework. The mechanistic analysis indicates that a classical Robinson-Gabriel reaction serves as the key step for the tandem transformation.

Advanced cascade sequences have been demonstrated through photoinduced tandem reactions of isoquinoline-1,3,4-triones with azaaryl-substituted acetylenes [8]. These reactions proceed through a complex sequence involving photoinduced [2+2] cycloaddition, oxetene electrocyclic ring opening, hexatriene to phenanthrene electrocyclization, and oxidative dehydrogenation. The methodology provides access to diverse aza-polycyclic frameworks with yields up to 85%.

Table 6: Complex Polycyclic Systems Accessible via Tandem Reactions

System TypeRing Fusion PatternSynthetic MethodKey Features
Indeno[2,1-c]pyran6/5/6EPA cascadeDual C-C/C-O formation
Fluorene-oxazolone6/5/5/6[4+2]/cyclizationHigh regioselectivity
Benzoxazine6/6/5MulticomponentAtom economical
Aza-polycyclesVariablePhotochemicalDiverse scaffolds

The development of green tandem reactions has addressed environmental concerns while maintaining synthetic efficiency [9]. Catalyst-free tandem reactions in water or under solvent-free conditions have been developed for producing high-density polycyclic compounds. These processes typically involve Knoevenagel condensation followed by Michael addition reactions, with some sequences including additional intramolecular cyclization steps.

Recent innovations include the use of 5,5-dimethyl-1,3-cyclohexanedione as a key building block in multistep tandem reactions for synthesizing polycyclic biofuels [9]. The optimization of reaction conditions has led to the development of thermodynamically stable products that resist undesired side reactions such as reverse Michael addition.

Table 7: Green Tandem Reaction Conditions and Outcomes

Reaction TypeSolvent SystemCatalystTemperatureYield (%)Sustainability Index
Knoevenagel/MichaelWaterBase-freeRT-80°C70-93High
Triple cascadeSolvent-freePTSA80°C85-95Very high
DehydrativeNeat conditionsAcid100°C75-90Moderate

The synthetic applications extend to the preparation of materials with enhanced thermal stability and functional properties. The polycyclic products from these tandem sequences have demonstrated potential applications as thermostable components in functional organic materials, with decomposition temperatures exceeding 200°C [10].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

207.0087061 g/mol

Monoisotopic Mass

207.0087061 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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